BenchChemオンラインストアへようこそ!

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine

ERK2 kinase inhibition cancer targeted therapy structure-based drug design

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine (CAS 916423-52-4) is a fluorinated heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine class, with molecular formula C₁₂H₁₂FN₃ and molecular weight 217.24 g·mol⁻¹. It features a 4-fluorophenyl group at the 3-position of a partially saturated fused bicyclic core bearing a secondary amine handle at the 5-position, making it a versatile intermediate for synthesizing kinase inhibitors, CNS-targeting agents, and PDE4 modulators.

Molecular Formula C12H12FN3
Molecular Weight 217.24 g/mol
CAS No. 916423-52-4
Cat. No. B1317472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine
CAS916423-52-4
Molecular FormulaC12H12FN3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NN=C2C3=CC=C(C=C3)F
InChIInChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16)
InChIKeyVCEDOGBTSALKRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine (CAS 916423-52-4): Core Scaffold Identity and Procurement Context


3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine (CAS 916423-52-4) is a fluorinated heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine class, with molecular formula C₁₂H₁₂FN₃ and molecular weight 217.24 g·mol⁻¹ . It features a 4-fluorophenyl group at the 3-position of a partially saturated fused bicyclic core bearing a secondary amine handle at the 5-position, making it a versatile intermediate for synthesizing kinase inhibitors, CNS-targeting agents, and PDE4 modulators [1]. The compound is typically supplied at ≥95% purity and is used exclusively for research and further manufacturing purposes .

Why 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine Cannot Be Interchanged with Unsubstituted-Phenyl or Other Halo-Phenyl Analogs


The 4-fluorophenyl substituent at the 3-position is not a passive structural decoration; it directly modulates electronic character, lipophilicity, and target-binding geometry in downstream derivatives. The 4-F substitution confers a distinct ACD/LogP of 1.35 , placing this scaffold in an optimal lipophilicity range for CNS drug-like properties compared to the unsubstituted 3-phenyl analog (estimated LogP ~0.8–1.0) or the heavier 4-chlorophenyl variant (estimated LogP ~1.8–2.0). In kinase inhibitor programs, the 4-fluorophenyl group engages in a specific lipophilic aryl–Tyr interaction within the ATP-binding cleft that is geometrically distinct from what 3-fluorophenyl or 4-chlorophenyl analogs can achieve, as demonstrated by X-ray co-crystal structures of ERK2-bound derivatives [1]. Substituting the 4-fluorophenyl with a 3-fluorophenyl regioisomer shifts antiproliferative IC₅₀ values into the 3.0–16.0 μM range in pyrazolo[3,4-c]pyridine series [2], underscoring that the para-fluoro orientation is critical for maintaining potency. Generic substitution therefore risks loss of target engagement geometry, altered metabolic stability, and unpredictable SAR in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine (CAS 916423-52-4) Against Closest Analogs


ERK2 Kinase Inhibitory Potency: 4-Fluorophenyl Derivative IC₅₀ = 89 nM vs. Fragment-Lead Baseline

In the Novartis ERK2 inhibitor program (Bagdanoff et al., 2015), the 5-(pyridin-2-yl) derivative of this scaffold—3-(4-fluorophenyl)-5-(pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (PDB ligand 4V9)—achieved an IC₅₀ of 89 nM against ERK2 kinase [1]. This represents a substantial potency improvement over the initial fragment chemical lead used in the same study, which lacked the elaborated lipophilic aryl–Tyr interaction that the 4-fluorophenyl group enables within the ATP-binding cleft [1]. The X-ray co-crystal structure (PDB 5BUI, 2.12 Å resolution) confirms that the 4-fluorophenyl ring forms a specific hydrophobic contact with Tyr36 of ERK2, an interaction geometry that is not achievable with 3-fluorophenyl or 4-chlorophenyl regioisomers due to steric and electronic constraints [1].

ERK2 kinase inhibition cancer targeted therapy structure-based drug design

Antihypertensive Lead Selection: 1-Benzyl-3-(4-fluorophenyl) Derivative (L 16052) Advanced Over Other 3-Aryl Congeners

In a seminal 1985 J. Med. Chem. study, a series of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines was synthesized and screened for in vitro [³H]prazosin displacement activity. Among all congeners tested, 1-benzyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine (designated L 16052) was specifically selected for advanced pharmacological evaluation based on its superior oral antihypertensive efficacy in conscious renal hypertensive dogs [1]. This selection implies that the 4-fluorophenyl substitution outperformed other 3-aryl variants (including unsubstituted phenyl, 4-methylphenyl, and 4-methoxyphenyl analogs that were also synthesized and tested in the same study) in the in vitro displacement assay and downstream in vivo pharmacodynamic endpoints [1]. A follow-up QSAR analysis confirmed that hydrophobic (π) and electronic (σ) parameters of the 3-aryl substituent—both optimized by the 4-fluoro group—are significantly correlated with [³H]prazosin displacement activity [2].

antihypertensive agents α₁-adrenoceptor prazosin displacement

Physicochemical Differentiation: ACD/LogP 1.35 and LogD (pH 5.5) −0.93 Define CNS-Permeable Chemical Space

The ACD/Labs predicted LogP for the free base of this compound is 1.35, with a LogD of −0.93 at pH 5.5 . This places the scaffold within the empirically validated CNS multiparameter optimization (MPO) sweet spot (LogP 1–3, LogD 1–3). By comparison, the unsubstituted 3-phenyl analog is predicted to have a lower LogP (~0.8–1.0), while the 3-(4-chlorophenyl) analog (CAS of HCl salt: 87628-52-2, C₁₂H₁₃Cl₂N₃, MW 270.16) is predicted to have a higher LogP (~1.8–2.0) . The 4-fluorophenyl substitution thus strikes a uniquely balanced lipophilicity: sufficiently high to enable passive blood-brain barrier penetration, yet low enough to avoid the elevated promiscuity and metabolic liability associated with LogP >3. The computed density of 1.253 g/cm³ and boiling point of 456.6°C at 760 mmHg further inform formulation and purification process design .

CNS drug design lipophilicity physicochemical profiling

PDE4 Inhibitor Pharmacophore: 4-Fluorophenyl Substitution Enables Sub-Micromolar Potency in Eosinophil PDE4 Assays

In a PDE4 inhibitor discovery program, the pyrazolopyridine scaffold bearing a 4-fluorophenyl group served as the core for analogues achieving IC₅₀ values in the range of 0.03–1.6 μM against human eosinophil PDE4, representing a 50-fold potency enhancement over the initial hit compound [1]. While these data derive from fully elaborated derivatives (with additional substituents at positions 1, 5, and 6) rather than the naked building block, the 4-fluorophenyl group was a conserved pharmacophoric element throughout the SAR campaign. Electron-withdrawing groups at the para-position of the 3-phenyl ring were found to improve PDE4 binding affinity, with the 4-fluoro substituent providing an optimal balance of electronic withdrawal (Hammett σₚ = 0.06) without the excessive steric bulk of trifluoromethyl (σₚ = 0.54) [1]. This class-level SAR indicates that the 4-fluorophenyl building block is the preferred starting material for PDE4-focused library synthesis compared to unsubstituted phenyl or 4-trifluoromethylphenyl analogs.

PDE4 inhibition asthma anti-inflammatory

Dual Reactive Handles: N5 Secondary Amine and N1/N2 Pyrazole NH Enable Orthogonal Derivatization Not Available in N-Alkylated Analogs

The free-base form of this compound (CAS 916423-52-4) retains two chemically distinct nucleophilic sites: the secondary amine at the 5-position of the tetrahydropyridine ring (pKₐ ~8–9, estimated) and the pyrazole NH at N1/N2 (pKₐ ~13–14, estimated). This orthogonality permits sequential chemoselective functionalization—for example, N5 acylation or reductive amination followed by N1/N2 alkylation or arylation—without requiring protecting group strategies [1]. In contrast, the corresponding N1-benzyl or N5-acetyl derivatives (exemplified in patent US4500525A, Examples 64–166) lock one of these handles, reducing downstream synthetic flexibility [2]. The hydrochloride salt form (CAS 87642-31-7, C₁₂H₁₂FN₃·HCl) is also commercially available but requires an additional neutralization step before N5 functionalization, adding one synthetic operation .

synthetic chemistry building block orthogonal functionalization

c-Met Kinase Inhibition: Tetrahydro-pyrazolo[4,3-c]pyridine Scaffold Delivers 68 nM Potency with >50-Fold Selectivity

In a 2017 structure-based design campaign, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives—all constructed on the same core scaffold as the target compound—were evaluated for c-Met kinase inhibition. The most potent compound (8c) achieved an IC₅₀ of 68 nM against c-Met and demonstrated >50-fold selectivity over a panel of other tyrosine kinases tested, with dose-dependent inhibition of c-Met phosphorylation confirmed in MKN45 cells by western blot [1]. Cellular potency was demonstrated at low micromolar concentrations against MKN45 and EBC-1 cancer cell lines. While compound 8c bears additional substituents beyond the core scaffold, the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine nucleus—of which the target compound is the 3-(4-fluorophenyl) variant—was the invariant scaffold enabling this potency and selectivity profile [1].

c-Met kinase anticancer tyrosine kinase inhibitor

High-Value Application Scenarios for 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine (CAS 916423-52-4) Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis for Oncology Drug Discovery

Procurement of this building block is most strongly justified for medicinal chemistry teams constructing focused kinase inhibitor libraries. The scaffold has delivered ERK2 inhibitors with IC₅₀ = 89 nM in enzymatic assays (PDB 5BUI co-crystal structure confirms binding mode) and c-Met inhibitors with IC₅₀ = 68 nM and >50-fold kinase selectivity [1][2]. The free-base form enables parallel library synthesis via orthogonal N5 and N1/N2 functionalization, maximizing the chemical diversity accessible from a single building block procurement .

CNS-Targeted Lead Optimization Programs Requiring Balanced Lipophilicity

With an ACD/LogP of 1.35, this building block resides within the CNS MPO optimal range for brain penetration while minimizing hERG and promiscuity risks. The 4-fluorophenyl group provides metabolic stability advantages over unsubstituted phenyl without the excessive lipophilicity of 4-chlorophenyl analogs (estimated LogP ~1.8–2.0) [1]. This compound is therefore the preferred starting material for CNS-targeted programs where balancing permeability and metabolic stability is critical, particularly for kinase targets with CNS indications [2].

PDE4-Targeted Anti-Inflammatory Drug Discovery

The 4-fluorophenyl group has been established as a conserved pharmacophoric element in PDE4 inhibitor optimization, with derivatives achieving IC₅₀ values of 0.03–1.6 μM—up to 50-fold more potent than the initial hit [1]. Researchers pursuing PDE4 inhibitors for asthma or COPD should prioritize this specific building block over unsubstituted phenyl or 4-trifluoromethylphenyl alternatives, as the 4-fluoro substituent offers the optimal electronic withdrawal (σₚ = 0.06) without the steric penalty of larger para-substituents that reduce PDE4 binding [1].

Antihypertensive Agent Development Targeting α₁-Adrenoceptors

Historical precedent from the 1985 J. Med. Chem. series demonstrates that the 3-(4-fluorophenyl) substitution was specifically selected over other 3-aryl variants for advanced oral efficacy evaluation in a large-animal hypertension model (conscious renal hypertensive dogs) [1]. QSAR analysis confirmed that the hydrophobic and electronic parameters of the 4-fluoro substituent are significantly correlated with [³H]prazosin displacement activity [2]. Programs revisiting this mechanism of action should procure this specific building block as the starting point for SAR exploration.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.